
2,3-Dichloro-6-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-fluoropyridine is a heterocyclic aromatic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the fluorination of 2,3-dichloropyridine using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 2,3-Dichloro-6-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in chemical syntheses.
科学的研究の応用
2,3-Dichloro-6-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dichloro-6-fluoropyridine is primarily determined by its ability to undergo nucleophilic substitution and coupling reactions. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles and facilitates the formation of carbon-carbon and carbon-heteroatom bonds. These properties make it a versatile intermediate in the synthesis of bioactive compounds and materials.
類似化合物との比較
- 2,6-Dichloro-3-fluoropyridine
- 2,3,6-Trifluoropyridine
- 2,3-Dichloro-5-fluoropyridine
Comparison: Compared to its analogs, 2,3-Dichloro-6-fluoropyridine exhibits unique reactivity due to the specific positioning of the halogen atoms. This positioning influences its electronic properties and steric effects, making it more suitable for certain synthetic applications. For example, the presence of chlorine atoms at the 2 and 3 positions and a fluorine atom at the 6 position provides a distinct reactivity profile that can be exploited in selective functionalization reactions.
特性
CAS番号 |
51991-32-3 |
|---|---|
分子式 |
C5H2Cl2FN |
分子量 |
165.98 g/mol |
IUPAC名 |
2,3-dichloro-6-fluoropyridine |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
InChIキー |
QFAFGFDNNYWEQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


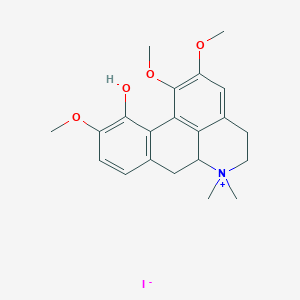
![[(3,4-Dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate](/img/structure/B12324813.png)

![N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide](/img/structure/B12324821.png)

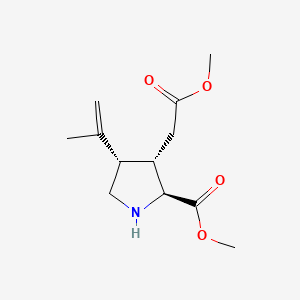
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12324842.png)

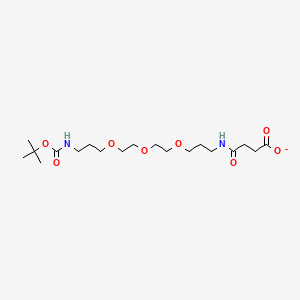
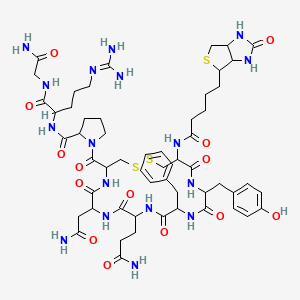
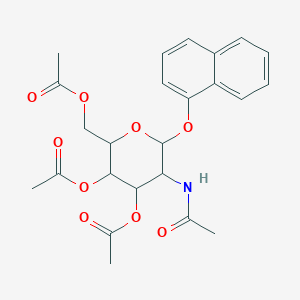
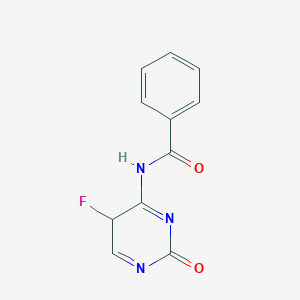
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
